(-)-O-Desmethyl Tramadol-d6
CAS No.: 1109218-03-2
Cat. No.: VC20880143
Molecular Formula: C15H23NO2
Molecular Weight: 255.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1109218-03-2 |
|---|---|
| Molecular Formula | C15H23NO2 |
| Molecular Weight | 255.38 g/mol |
| IUPAC Name | 3-[(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol |
| Standard InChI | InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1/i1D3,2D3 |
| Standard InChI Key | UWJUQVWARXYRCG-RJSIYLOFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] |
| SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
| Canonical SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
Introduction
Physical and Chemical Properties
Molecular Parameters
(-)-O-Desmethyl Tramadol-d6 has a molecular weight of 255.4 g/mol , slightly higher than its non-deuterated analog O-desmethyl tramadol, which has a molecular weight of 249.349 g/mol . This difference is due to the replacement of six hydrogen atoms (atomic weight approximately 1.008) with six deuterium atoms (atomic weight approximately 2.014), resulting in an increase of about 6 g/mol.
Table 1: Molecular Parameters of (-)-O-Desmethyl Tramadol-d6
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C15H17D6NO2 | |
| Molecular Weight | 255.4 g/mol | |
| CAS Number | 873928-73-5 | |
| CAS Number (HCl salt) | 1261393-87-6 |
Physical Characteristics
The physical properties of (-)-O-Desmethyl Tramadol-d6 are expected to be similar to those of O-desmethyl tramadol, with slight variations due to the deuterium substitution. While specific data for the deuterated compound is limited in the available literature, the non-deuterated O-desmethyl tramadol has a density of 1.104 g/cm³ and a boiling point of 403.3°C at 760 mmHg .
Chemical Behavior and Reactivity
The chemical behavior of (-)-O-Desmethyl Tramadol-d6 is primarily determined by its functional groups: the phenolic hydroxyl group, the cyclohexanol hydroxyl group, and the tertiary amine. The phenolic hydroxyl group can participate in hydrogen bonding and can undergo reactions typical of phenols, such as esterification and etherification.
The tertiary amine group can act as a base and can form salts with acids, as evidenced by the existence of the hydrochloride salt form (CAS: 1261393-87-6) . The cyclohexanol hydroxyl group can undergo oxidation to form a ketone or can be involved in esterification reactions.
The deuterium-carbon bonds are generally more stable than hydrogen-carbon bonds due to the kinetic isotope effect, making the deuterated positions less susceptible to certain chemical reactions, particularly those involving C-H bond breaking. This increased stability contributes to the compound's value as an internal standard in analytical methods.
Synthesis and Preparation
Synthetic Routes
Analytical Applications
Mass Spectrometry Parameters
(-)-O-Desmethyl Tramadol-d6 serves as an excellent internal standard for mass spectrometric analysis due to its distinct mass difference from the non-deuterated analog while maintaining similar chemical behavior. Specific mass spectrometry parameters for O-desmethyl-tramadol-d6 have been documented:
Table 2: Mass Spectrometry Parameters for O-desmethyl-tramadol-d6
| Parameter | Value | Source |
|---|---|---|
| Retention Time (min) | 2.6 | |
| MRM transition (m/z) | 256.0 > 238.3 | |
| Declustering Potential (DP) [V] | 61 | |
| Collision Energy (CE) [V] | 17 | |
| Cell Exit Potential (CXP) [V] | 14 |
These parameters are crucial for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tramadol and its metabolites in biological samples.
Chromatographic Properties
The chromatographic behavior of (-)-O-Desmethyl Tramadol-d6 is similar to that of the non-deuterated compound, with slight differences due to the deuterium substitution. According to published research, O-desmethyl-tramadol-d6 has a retention time of 2.6 minutes under specific chromatographic conditions .
Deuterated compounds generally have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts, although this difference is usually minimal. This similarity in chromatographic behavior is advantageous for its use as an internal standard, as it co-elutes or elutes very close to the analyte of interest, compensating for matrix effects and variations in the chromatographic system.
Standard Reference Applications
(-)-O-Desmethyl Tramadol-d6 finds extensive application as an internal standard in bioanalytical methods for the quantification of tramadol and its metabolites in biological matrices such as plasma, urine, and tissue samples. The use of isotopically labeled internal standards is considered the gold standard in bioanalytical method validation due to their ability to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.
Research indicates that O-desmethyl-tramadol-d6 was used as an internal standard in the development and validation of a bioanalytical method for the determination of tramadol and O-desmethyl-tramadol in biological samples . The method achieved consistent extraction recovery for O-desmethyl-tramadol-d6 ranging from 74.61% to 79.07% , demonstrating its suitability for this application.
In drug stability testing during bioanalytical method validation, the choice of internal standard can significantly impact the reliability of the results. The use of (-)-O-Desmethyl Tramadol-d6 ensures accurate quantification of O-desmethyl tramadol, contributing to the robustness of the analytical method.
Pharmacological Properties
Pharmacokinetic Characteristics
The pharmacokinetics of O-desmethyl tramadol itself is of significant clinical interest, as it is the primary active metabolite of tramadol. Its formation is influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to significant interindividual variability in response to tramadol. Patients classified as poor metabolizers often require higher doses for effective pain relief compared to extensive metabolizers.
This variability underscores the importance of personalized medicine in opioid prescribing and highlights the value of analytical methods using (-)-O-Desmethyl Tramadol-d6 as an internal standard for accurate quantification of O-desmethyl tramadol levels in patients.
Research Applications
Pharmaceutical Analysis
(-)-O-Desmethyl Tramadol-d6 plays a crucial role in pharmaceutical analysis, particularly in the quality control and standardization of tramadol formulations. As an internal standard, it enables the accurate quantification of tramadol and its metabolites in pharmaceutical products, ensuring consistency and compliance with regulatory standards.
The compound's utility extends beyond routine quality control to more complex analytical challenges, such as the detection and quantification of impurities and degradation products in tramadol formulations. The availability of well-characterized reference standards like (-)-O-Desmethyl Tramadol-d6 is essential for the development and validation of analytical methods for these purposes.
Metabolite Tracking
One of the primary research applications of (-)-O-Desmethyl Tramadol-d6 is in metabolite tracking studies, where it serves as an internal standard for the quantification of O-desmethyl tramadol in biological samples. These studies are crucial for understanding the pharmacokinetics and metabolism of tramadol, which can vary significantly among individuals due to genetic and environmental factors.
The use of a deuterated internal standard allows for accurate compensation for matrix effects and variations in sample preparation and analysis, enhancing the reliability of the quantitative data. This is particularly important in studies investigating the impact of genetic polymorphisms in CYP2D6 on tramadol metabolism and efficacy.
Clinical Research Utilities
In clinical research, (-)-O-Desmethyl Tramadol-d6 serves as a valuable tool for therapeutic drug monitoring of tramadol and its metabolites. This monitoring is essential for optimizing pain management in patients, especially those with known or suspected CYP2D6 polymorphisms or those at risk of drug interactions affecting tramadol metabolism.
The compound also facilitates research into the pharmacogenetics of tramadol, exploring how genetic variations influence the metabolism of tramadol to O-desmethyl tramadol and the resulting impact on analgesic efficacy and side effects. Such research has significant implications for personalized medicine approaches to pain management.
Furthermore, (-)-O-Desmethyl Tramadol-d6 can be used in studies investigating potential drug interactions involving tramadol, helping to elucidate the mechanisms and clinical significance of these interactions through accurate quantification of metabolite levels.
Comparative Analysis
Comparison with Non-Deuterated Analogs
(-)-O-Desmethyl Tramadol-d6 differs from its non-deuterated counterpart primarily in terms of molecular weight, with six hydrogen atoms replaced by deuterium atoms, resulting in an increase of approximately 6 g/mol (255.4 g/mol versus 249.349 g/mol) . This mass difference forms the basis for its utility as an internal standard in mass spectrometry.
In terms of chemical behavior, the deuterated compound is expected to have nearly identical properties to the non-deuterated analog, with minor differences in reaction rates for processes involving the deuterated positions due to the kinetic isotope effect. This similarity in chemical behavior makes it an ideal internal standard, as it undergoes the same extraction and chromatographic processes as the analyte.
Table 3: Comparison between (-)-O-Desmethyl Tramadol-d6 and Non-Deuterated O-Desmethyl Tramadol
Comparison with Other Tramadol Metabolites
Tramadol undergoes extensive metabolism, producing several metabolites with varying pharmacological activities. The primary metabolites include O-desmethyl tramadol (M1), N-desmethyl tramadol (M2), and N,O-didesmethyl tramadol (M5), among others.
Table 4: Comparison of O-desmethyl Tramadol with Other Tramadol Metabolites
| Metabolite | Formation | Pharmacological Activity | Source |
|---|---|---|---|
| O-desmethyl Tramadol (M1) | O-demethylation via CYP2D6 | High μ-opioid receptor affinity, primary contributor to analgesic effect | |
| N-desmethyl Tramadol (M2) | N-demethylation via CYP3A4 | Weak affinity for opioid receptors, limited monoamine reuptake inhibition |
The deuterated analog (-)-O-Desmethyl Tramadol-d6 serves as an internal standard specifically for the quantification of O-desmethyl tramadol, which is the most pharmacologically active metabolite and primarily responsible for the analgesic effects attributed to tramadol.
Advantages in Analytical Studies
The use of (-)-O-Desmethyl Tramadol-d6 as an internal standard offers several advantages in analytical studies:
-
Compensation for Matrix Effects: The deuterated compound behaves similarly to the analyte during extraction and chromatographic separation, allowing it to compensate for matrix effects that might otherwise affect quantification accuracy.
-
Improved Precision and Accuracy: The use of a structurally identical internal standard with a distinct mass improves the precision and accuracy of quantitative analyses, as demonstrated by the consistent extraction recovery reported in the literature (74.61–79.07%) .
-
Method Robustness: The inclusion of a stable isotope-labeled internal standard enhances the robustness of the analytical method against variations in sample preparation, chromatographic conditions, and mass spectrometric detection.
-
Simplified Method Development: The similar chemical behavior of the deuterated compound and the analyte simplifies method development, as conditions optimized for the analyte will generally be suitable for the internal standard as well.
These advantages make (-)-O-Desmethyl Tramadol-d6 a valuable tool in bioanalytical method development and validation, particularly for studies involving the pharmacokinetics and metabolism of tramadol.
Current Research and Future Directions
Recent Studies
Recent research involving (-)-O-Desmethyl Tramadol-d6 has focused primarily on its application as an internal standard in bioanalytical methods. Published studies indicate that it has been used in investigations of the stability of tramadol and its metabolites during bioanalytical method validation .
These studies have explored the optimal number of replicates for drug stability testing, with results showing varying coefficients of variation for different concentrations of tramadol and O-desmethyl-tramadol. For low concentrations, a higher number of replicates (6-8) was found to provide more reliable results, while for high concentrations, fewer replicates (3-4) were sufficient .
Emerging Applications
Emerging applications of (-)-O-Desmethyl Tramadol-d6 include its use in more complex bioanalytical challenges, such as the simultaneous quantification of tramadol and multiple metabolites in various biological matrices. The development of highly sensitive and specific LC-MS/MS methods using this internal standard enables the detection of low concentrations of tramadol and its metabolites, facilitating studies on drug disposition and metabolism.
The compound also shows potential for use in studies exploring the impact of genetic polymorphisms on tramadol metabolism and efficacy. By enabling accurate quantification of O-desmethyl tramadol levels, it can help establish correlations between genotype, metabolite levels, and clinical outcomes, contributing to the development of personalized pain management strategies.
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume